

Application Notes and Protocols for Live-Cell Imaging of PSD-95 Dynamics

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Compound of Interest

Compound Name: *PsD1*

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These application notes provide a comprehensive overview and detailed protocols for imaging the dynamics of Postsynaptic Density-95 (PSD-95), a critical scaffolding protein in excitatory synapses. Understanding PSD-95 dynamics is crucial for research in synaptic plasticity, learning, memory, and various neurological disorders.

Introduction

Postsynaptic density-95 (PSD-95) is a cornerstone of the postsynaptic density (PSD), a complex protein network at the excitatory synapse. It plays a pivotal role in anchoring and organizing neurotransmitter receptors, adhesion molecules, and signaling proteins, thereby regulating synaptic strength and plasticity.[1] Live-cell imaging techniques have become indispensable for studying the dynamic nature of PSD-95, providing insights into its turnover, clustering, and response to neuronal activity.[2] Overexpression of fluorescently tagged PSD-95 can, however, lead to artifacts such as increased spine size and altered synaptic plasticity.[3][4] Therefore, methods for imaging endogenously labeled PSD-95 are highly valuable.[5][6]

Key Concepts in PSD-95 Dynamics

- **Turnover and Stability:** PSD-95 is a stable protein but exhibits dynamic exchange between synaptic and extrasynaptic pools.[7] Its levels at the synapse can be regulated by neuronal activity.[5][6]

- **Nanoscale Organization:** Super-resolution microscopy has revealed that PSD-95 forms nanoclusters within the PSD.[8][9][10] These nanodomains are crucial for the precise organization of synaptic components.
- **Role in Synaptic Plasticity:** PSD-95 is instrumental in processes like long-term potentiation (LTP), a cellular correlate of learning and memory. It helps stabilize synaptic contacts, particularly in developing neurons.[11][12]
- **Diffuse Population:** A significant portion of PSD-95 exists outside of synaptic junctions as a diffuse population of supercomplexes, which may serve as a readily available pool for synaptic incorporation.[8][13]

Quantitative Data Summary

The following tables summarize key quantitative data on PSD-95 dynamics from various studies, providing a comparative overview for experimental design and data interpretation.

Parameter	Value	Experimental System	Microscopy Technique	Reference
PSD-95 Turnover (Median Retention Time)				
Postnatal Day 10-21	~22–63 min	Mouse barrel cortex in vivo	Two-photon photoactivation	[7]
Postnatal Day 70	~100 min	Mouse barrel cortex in vivo	Two-photon photoactivation	[7]
PSD-95 Nanocluster/Nanodomain Size				
Diameter	~150 nm	Mouse brain tissue and cultured cells	Super-resolution microscopy	[9]
Principal Axes (Median)	78.1 nm (sptPALM), 62.8 nm (uPAINT)	Hippocampal neurons	sptPALM, uPAINT	[10]
PSD-95 Molecular Organization				
Inter-molecule separation (dimers)	39 ± 2 nm (72%) and 94 ± 27 nm (28%)	Mouse brain	3D Super-resolution microscopy	[8][13]
Localizations per cluster (3D)	~25	Mouse brain	3D Super-resolution microscopy	[8]
PSD-95 and Synaptic Stability				
New spines acquiring PSD-	Minority	Mouse neocortex in vivo	In utero electroporation	[14]

95

and in vivo
imagingSurvival of new
spines without
PSD-95

Rarely > 1 day

Mouse neocortex
in vivoIn utero
electroporation
and in vivo
imaging[\[14\]](#)

Experimental Protocols

Protocol 1: Live-Cell Imaging of Endogenous PSD-95 using ENABLED

This protocol is based on the Endogenous Labeling via Exon Duplication (ENABLED) strategy to fluorescently tag endogenous PSD-95, avoiding overexpression artifacts.[\[5\]](#)[\[6\]](#)

1. Generation of PSD-95-ENABLED Mice:

- Utilize a conditional mouse genetic strategy to insert a fluorescent protein (e.g., mVenus) into the endogenous PSD-95 locus.[\[5\]](#)[\[6\]](#) This typically involves homologous recombination in embryonic stem cells.

2. Sparse Labeling for High-Contrast Imaging:

- To visualize individual neurons with high contrast, cross the PSD-95-ENABLED mice with a Cre driver line that expresses Cre recombinase in a sparse subset of neurons.[\[5\]](#)[\[6\]](#)
- Alternatively, inject a low titer of adeno-associated virus (AAV) expressing Cre into the brain region of interest.[\[5\]](#)

3. Acute Brain Slice Preparation:

- Anesthetize an adult PSD-95-ENABLED/Cre mouse (e.g., ~P60).
- Perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
- Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 μ m thick) of the desired brain region (e.g., hippocampus) using a vibratome in ice-cold ACSF.
- Allow slices to recover in ACSF at 34°C for 30 minutes, then at room temperature for at least 1 hour before imaging.

4. Two-Photon Live Imaging:

- Transfer a brain slice to the recording chamber of a two-photon microscope and continuously perfuse with oxygenated ACSF.
- Locate sparsely labeled neurons expressing both the fluorescently tagged PSD-95 (e.g., mVenus) and a cytosolic marker (e.g., tdTomato from a Cre reporter line).^[5]
- Acquire z-stacks of dendritic segments to visualize PSD-95 puncta within dendritic spines.
- For dynamic studies, perform time-lapse imaging at appropriate intervals to monitor changes in PSD-95 fluorescence intensity, cluster size, or localization.

5. Image Analysis:

- Use image analysis software (e.g., ImageJ/Fiji, MATLAB) to quantify PSD-95 dynamics.
- Identify and track individual PSD-95 puncta over time.
- Measure parameters such as puncta fluorescence intensity, volume, and density.

Protocol 2: Super-Resolution Imaging of PSD-95 Nanostructure

This protocol outlines a general workflow for super-resolution imaging of PSD-95, adaptable for techniques like STED, PALM, or dSTORM.^{[10][15]}

1. Labeling PSD-95 for Super-Resolution Microscopy:

- Endogenous Labeling: Use a knock-in mouse line expressing PSD-95 fused to a suitable tag for super-resolution, such as a HaloTag for STED imaging with a fluorescent ligand like SiR-Halo, or a photoactivatable fluorescent protein like mEos2 for PALM.^{[8][15]}
- Immunofluorescence (for fixed samples):
- Fix cultured neurons or brain sections with 4% paraformaldehyde.
- Permeabilize with 0.1% Triton X-100.
- Block with a suitable blocking solution (e.g., 2% BSA in PBS).
- Incubate with a primary antibody against PSD-95.
- Incubate with a secondary antibody conjugated to a fluorophore suitable for the chosen super-resolution technique (e.g., Alexa Fluor 647 for dSTORM).^[16]

2. Sample Preparation and Mounting:

- For live-cell STED imaging, inject the fluorescent HaloTag ligand (e.g., SiR-Halo) into the brain region of interest.[\[15\]](#)
- For fixed samples, mount the coverslips with an appropriate imaging medium.

3. Super-Resolution Microscopy:

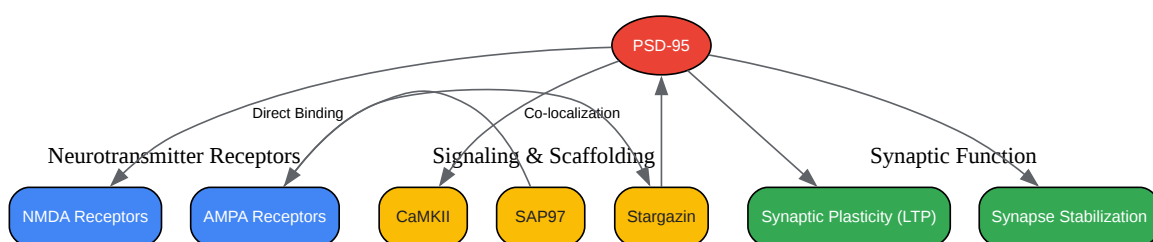
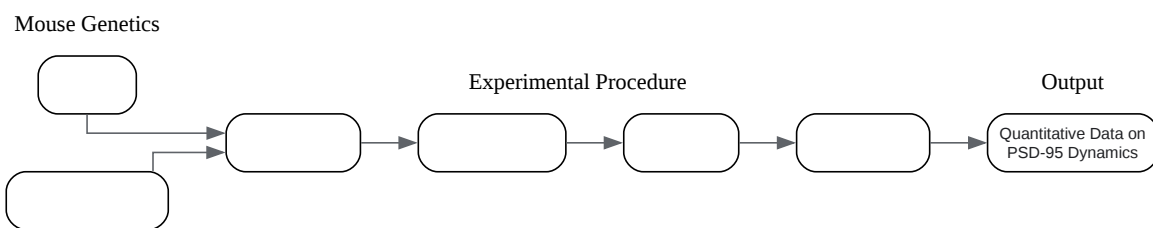
- Use a microscope system configured for the chosen super-resolution technique (e.g., STED, PALM, dSTORM).
- Acquire images of dendritic regions containing PSD-95 clusters. For STED, use appropriate excitation and depletion lasers. For PALM/dSTORM, use lasers to photoactivate/photoswitch and excite single molecules over thousands of frames.

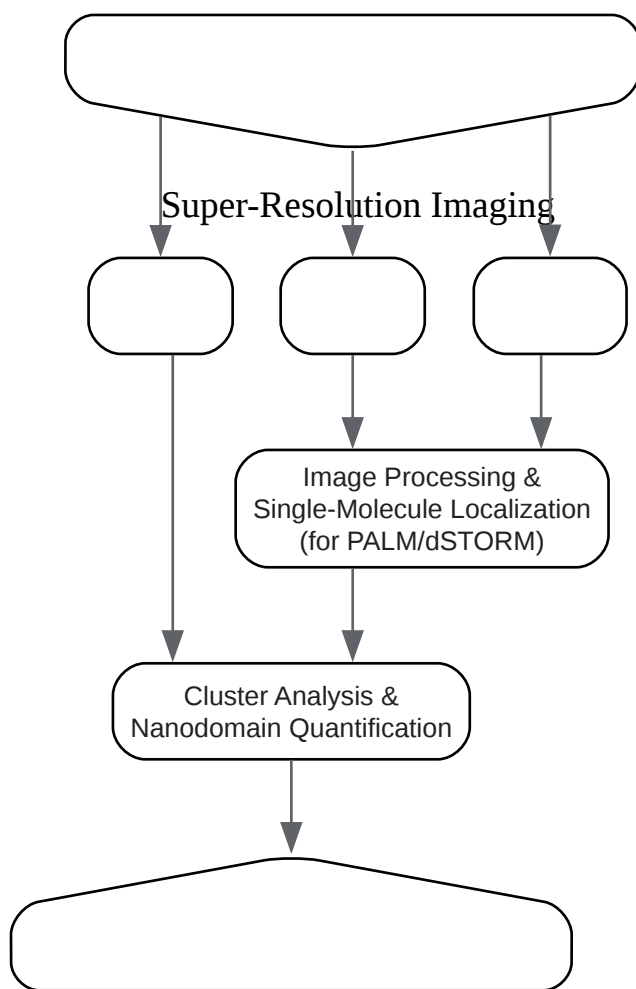
4. Data Analysis and Nanodomain Quantification:

- For PALM/dSTORM, process the raw image series to localize single molecules with high precision.
- Use cluster analysis algorithms to identify and segment PSD-95 nanodomains from the localization data.[\[10\]](#)
- Quantify parameters such as the number of localizations per cluster, cluster area, and shape.[\[8\]](#)[\[10\]](#)

Signaling Pathways and Workflows

The following diagrams illustrate key experimental workflows and signaling concepts related to PSD-95 dynamics.





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